molecular formula C10H15NO B034301 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile CAS No. 110847-02-4

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

Cat. No. B034301
CAS RN: 110847-02-4
M. Wt: 165.23 g/mol
InChI Key: KRZTYSCUOUIFHR-BDAKNGLRSA-N
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Description

Sodium dehydrocholate is a synthetic bile acid derived from the oxidation of cholic acid. It is commonly used in the medical field for its ability to stimulate bile flow and aid in the digestion and absorption of fats. The compound is known for its surfactant properties, which make it useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dehydrocholate is synthesized through the oxidation of cholic acid using chromic acid. The reaction involves the conversion of hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid. This acid is then neutralized with sodium hydroxide to produce sodium dehydrocholate .

Industrial Production Methods: In industrial settings, sodium dehydrocholate is produced by dissolving dehydrocholic acid in a concentrated sodium hydroxide solution. The mixture is then subjected to controlled conditions to ensure complete neutralization and formation of the sodium salt. The final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Sodium dehydrocholate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, with multiple keto groups, makes it susceptible to these reactions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium dehydrocholate exerts its effects primarily by inducing choleresis, which is the increased production and secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous bile acid components. The compound enhances the permeability of tight junctions in the canalicular membranes, facilitating the exchange between bile and plasma .

Similar Compounds:

Uniqueness: Sodium dehydrocholate is unique due to its multiple keto groups, which confer distinct chemical reactivity and surfactant properties. Its ability to form micelles and emulsions makes it particularly valuable in research and industrial applications .

properties

IUPAC Name

2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZTYSCUOUIFHR-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1[C@H](C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369220
Record name ST50405405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110847-02-4
Record name ST50405405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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